molecular formula C17H18N4O3S B2764090 3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-67-4

3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2764090
CAS No.: 2034478-67-4
M. Wt: 358.42
InChI Key: TXOCNIKKLXPOQH-UHFFFAOYSA-N
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Description

3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is a versatile chemical compound with a unique structure that enables diverse applications in scientific research. This compound is particularly valuable in drug synthesis and catalyst development, making it a significant tool for advancing various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine-2-carbonitrile with 1-tosylpiperidin-3-ol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tosyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor modulators.

    Industry: Used in the development of catalysts for chemical reactions.

Mechanism of Action

The mechanism of action of 3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds share a similar pyrazine ring structure and exhibit various biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.

    Pyrazine-2-carbonitrile derivatives: These compounds are used in similar applications, including drug synthesis and catalyst development.

Uniqueness

3-((1-Tosylpiperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its specific combination of a tosylpiperidine moiety and a pyrazine-2-carbonitrile core. This unique structure provides distinct chemical reactivity and biological activity, making it a valuable compound in scientific research.

Properties

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpiperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-13-4-6-15(7-5-13)25(22,23)21-10-2-3-14(12-21)24-17-16(11-18)19-8-9-20-17/h4-9,14H,2-3,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOCNIKKLXPOQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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